
N-(4-acetylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, it has been shown to modulate the levels of various cytokines and chemokines involved in the immune response. Moreover, it has been reported to exhibit antioxidant activity and protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-acetylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity towards specific targets. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is the lack of information on its pharmacokinetics and toxicity, which may limit its clinical translation.
Orientations Futures
The potential therapeutic applications of N-(4-acetylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide are still being explored. Some of the future directions for research include:
1. Investigating the pharmacokinetics and toxicity of N-(4-acetylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide in vivo.
2. Studying the molecular mechanisms underlying its anticancer, anti-inflammatory, and neuroprotective effects.
3. Developing novel formulations and delivery systems to improve its bioavailability and efficacy.
4. Assessing the synergistic effects of N-(4-acetylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide with other drugs in combination therapy.
5. Exploring its potential applications in other diseases, such as cardiovascular and metabolic disorders.
In conclusion, N-(4-acetylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity, and to develop effective therapeutic strategies.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide involves the reaction of 4-acetylbenzoic acid with phenylhydrazine to form 4-acetylphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate and benzaldehyde to produce the final product, N-(4-acetylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been reported to possess anti-inflammatory and neuroprotective properties.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13(22)14-7-9-16(10-8-14)20-19(24)15-11-18(23)21(12-15)17-5-3-2-4-6-17/h2-10,15H,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIBIKRGXPVAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4885586.png)
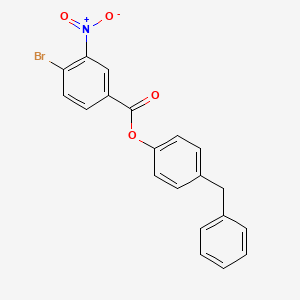

![ethyl 5-ethyl-2-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4885596.png)
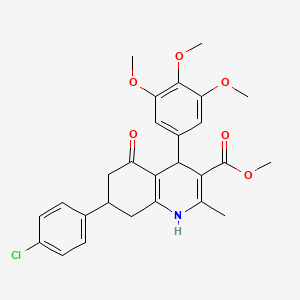
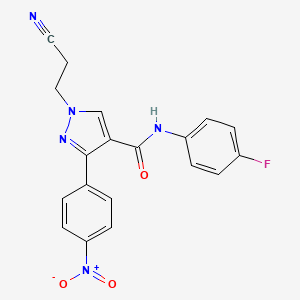
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B4885630.png)
![2,7-dimethyl-4,9-bis(methylamino)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B4885650.png)
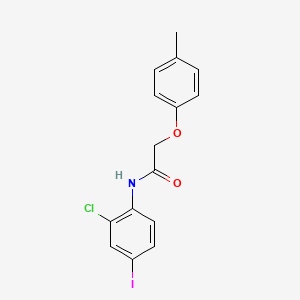
![9-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4885659.png)
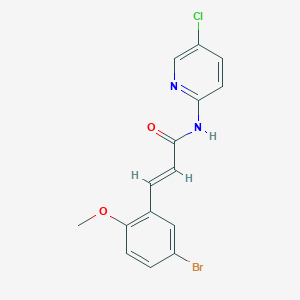
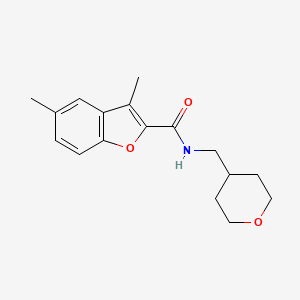
![5,12-bis(2-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B4885675.png)
![3,3'-methylenebis{6-[(3-carboxypropanoyl)amino]benzoic acid}](/img/structure/B4885691.png)